molecular formula C12H19N3O3 B2848364 N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 931314-05-5

N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2848364
CAS No.: 931314-05-5
M. Wt: 253.302
InChI Key: CEUMDXCUEFJEIE-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a tetrahydro-1H-indazole ring system and a carboxamide functional group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • N-(2,2-Dimethoxyethyl)methacrylamide

  • N-(2,2-Dimethoxyethyl)-1H-imidazole-1-carboxamide

  • N-(2,2-Dimethoxyethyl)-2-methylacrylamide

Uniqueness: N-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique in its structural complexity and potential applications. Its indazole core and carboxamide group contribute to its distinct chemical properties, making it different from other compounds in the same class.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-17-10(18-2)7-13-12(16)11-8-5-3-4-6-9(8)14-15-11/h10H,3-7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMDXCUEFJEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NNC2=C1CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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